

# Application Note: Analysis of Dodecyl Diphenyl Phosphate by Gas Chromatography-Mass Spectrometry

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## Compound of Interest

Compound Name: *Phosphoric acid, dodecyl diphenyl ester*

Cat. No.: *B1266123*

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## Introduction

Dodecyl diphenyl phosphate is an organophosphate flame retardant (OPFR) used in various consumer and industrial products to reduce flammability.[1][2][3] The widespread use of OPFRs has led to their presence in the environment and potential human exposure.[1] Consequently, sensitive and specific analytical methods are required for their detection and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like dodecyl diphenyl phosphate, offering high separation efficiency and definitive identification.[4][5] This application note details a general method for the determination of dodecyl diphenyl phosphate in various sample matrices using GC-MS.

## Principle of the Method

The method involves the extraction of dodecyl diphenyl phosphate from a sample matrix, followed by analysis using a gas chromatograph-mass spectrometer. The sample extract is injected into the GC, where the compounds are separated based on their volatility and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, allows for positive identification and quantification. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-

MS/MS) can be employed, which involves monitoring specific precursor-to-product ion transitions.[1][6]

## Applications

This method is applicable to the analysis of dodecyl diphenyl phosphate in a variety of sample types, including:

- Consumer Products: Textiles, polyurethane foam, and plastics.[7][8][9]
- Environmental Samples: House dust, soil, and water extracts.[4][6]
- Biological Matrices: With appropriate sample preparation, this method can be adapted for the analysis of biological samples for exposure assessment.

## Experimental Protocol

### 1. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general workflow for solid samples is as follows:

- Sample Pre-treatment: Solid samples such as textiles or foam are cut into small pieces (e.g., 0.5 cm x 0.5 cm).[8] For some materials, cryomilling may be used to achieve a homogenous sample.
- Extraction:
  - Weigh approximately 1.0 g of the prepared sample into a conical flask or glass tube.[8]
  - Add a suitable extraction solvent, such as ethyl acetate or toluene, at a solid-to-liquid ratio of 1g to 20-40 mL.[8]
  - Perform ultrasonic extraction for approximately 30 minutes at a controlled temperature (e.g., 30-50 °C).[2][8]
  - Separate the extract from the solid residue. The extraction may be repeated to improve recovery.

- Extract Clean-up (if necessary): For complex matrices, a clean-up step using solid-phase extraction (SPE) may be required to remove interferences.
- Final Preparation: The extract is filtered through a 0.45  $\mu\text{m}$  membrane and transferred to a GC vial for analysis.<sup>[2]</sup> An internal standard may be added prior to injection to improve quantitative accuracy.

## 2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of organophosphate flame retardants. Optimization may be required for specific instruments and applications.

Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890 series or equivalent[6]
Injector	Split/splitless injector
Injection Volume: 1 µL	
Injector Temperature: 250 - 280 °C	
Injection Mode: Splitless	
Carrier Gas	Helium, constant flow rate of 1.0-1.5 mL/min[1]
GC Column	DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2]
Oven Temperature Program	Initial temperature: 90 °C, hold for 1 min
Ramp 1: 15 °C/min to 200 °C, hold for 3 min	
Ramp 2: 5 °C/min to 250 °C	
Ramp 3: 15 °C/min to 300 °C, hold for 6 min[1]	
Mass Spectrometer	Agilent 7000 series triple quadrupole or equivalent[6]
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230 °C[2]
Quadrupole Temperature	150 °C[2]
Detection Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

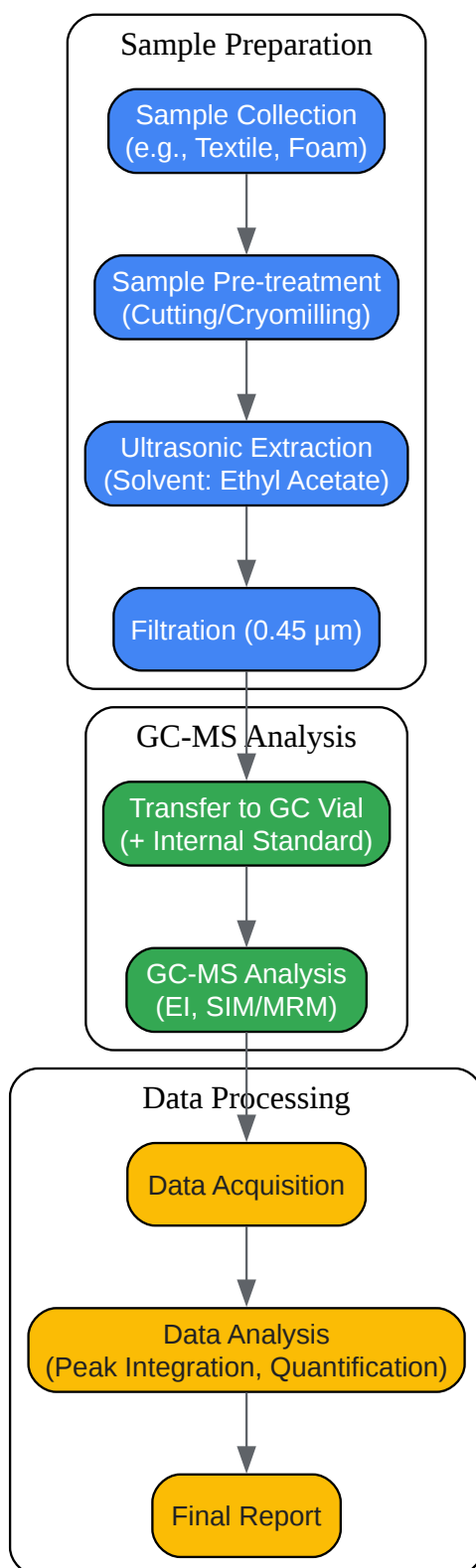
## Quantitative Data

The following table summarizes the key mass spectrometry data for dodecyl diphenyl phosphate.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Expected Retention Time (min)	Characteristic Ions (m/z)
Dodecyl Diphenyl Phosphate	C <sub>24</sub> H <sub>35</sub> O <sub>4</sub> P	418.51	~ 15 - 20	418 (M <sup>+</sup> ), 327, 251, 170, 94

Note: Retention time is an estimate and will vary depending on the specific GC column and conditions used. Characteristic ions are based on typical fragmentation patterns of alkyl aryl phosphates.

## Experimental Workflow Diagram



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Caption: General workflow for the GC-MS analysis of dodecyl diphenyl phosphate.

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